molecular formula C7H17ClN2O B1522038 2-amino-N-tert-butylpropanamide hydrochloride CAS No. 1214031-03-4

2-amino-N-tert-butylpropanamide hydrochloride

Cat. No.: B1522038
CAS No.: 1214031-03-4
M. Wt: 180.67 g/mol
InChI Key: SNGPSZNTJXDBJM-UHFFFAOYSA-N
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Description

2-Amino-N-tert-butylpropanamide hydrochloride is a tertiary amide derivative featuring a tert-butyl group attached to the amide nitrogen and an amino group on the adjacent carbon. Its molecular structure combines lipophilic (tert-butyl) and hydrophilic (amide, amino) moieties, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-amino-N-tert-butylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-5(8)6(10)9-7(2,3)4;/h5H,8H2,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGPSZNTJXDBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Hydrolysis Route

This method involves the synthesis of 2-aminobutyronitrile intermediates, followed by hydrolysis to yield the target amide. A representative process is detailed in patent CN106220523A, which outlines a three-step procedure:

Step Description Key Reagents/Conditions Outcome
1 Reaction of Blausure (a cyanide source), ammonia, and propionaldehyde to form 2-aminobutyronitrile Blausure, NH3, propionaldehyde, controlled reaction conditions Formation of 2-aminobutyronitrile
2 Extraction and separation of oil and aqueous phases; hydrolysis of nitrile in oil phase with catalyst and aqueous alkali Catalyst (alkyl halides such as methyl, ethyl, propyl, or butyl chloride/bromide), aqueous alkali, acetone as solvent Hydrolyzed solution containing amino amide
3 Acidification of hydrolyzed solution to isolate aqueous phase containing S-2-amino-butanamide Acid or aqueous acid addition Isolation of amino amide product

Advantages:

  • High product purity and yield.
  • Minimal by-product formation.
  • Low environmental impact with reduced wastewater and gaseous emissions.
  • Simple operation conducive to scale-up.

Catalyst Details:

Catalysts used in the hydrolysis step are alkyl halides (R-Cl or R-Br, where R = methyl, ethyl, n-propyl, or n-butyl), facilitating the hydrolysis reaction efficiently in the presence of aqueous alkali and acetone as solvent.

Chlorination-Ammoniation Route

An alternative synthetic route involves chlorination of 2-aminobutyric acid derivatives followed by ammoniation and acidification to produce the hydrochloride salt of the amino amide. This method is described in patents CN101684078A and CN101684078B.

Step Description Key Reagents/Conditions Outcome
1 Chlorination of 2-aminobutyric acid with bis(trichloromethyl)carbonate in organic solvent at -5 to 110°C 2-Aminobutyric acid, bis(trichloromethyl)carbonate, organic solvent, temperature control Formation of 4-ethyl-2,5-oxazolidinedione intermediate
2 Separation and purification of the intermediate Standard separation techniques Pure intermediate
3 Ammoniation and acidification of intermediate to yield 2-aminobutyramide hydrochloride salt Ammonia, acidification agents Target hydrochloride salt

Advantages:

  • High yield and low production cost.
  • Mild reaction conditions and simple operation.
  • Reduced generation of toxic by-products compared to bromination or thionyl chloride methods.
  • Environmentally friendlier reagents and processes.

Environmental Considerations:

  • Avoids use of bromine and thionyl chloride, which pose safety hazards and environmental pollution risks.
  • Generates less sulfur-containing waste compared to thionyl chloride methods.
  • Aligns with regulatory requirements to minimize toxic reagents and waste.

Comparative Analysis of Preparation Methods

Feature Nitrile Hydrolysis Route Chlorination-Ammoniation Route
Starting Materials Blausure, ammonia, propionaldehyde 2-Aminobutyric acid, bis(trichloromethyl)carbonate
Number of Steps 3 3
Reaction Conditions Mild, aqueous-organic biphasic system Mild, -5 to 110°C, organic solvent
Catalysts Alkyl halides (R-Cl/Br) Not specified; relies on chlorination reagent
Environmental Impact Low wastewater and gas emissions Reduced toxic waste compared to bromination or thionyl chloride methods
Product Purity and Yield High High
Industrial Feasibility Simple operation, scalable Simple operation, scalable
Safety Considerations Low risk, minimal hazardous reagents Safer than bromination or thionyl chloride methods

Research Findings and Practical Notes

  • The nitrile hydrolysis route is notable for its minimal by-product formation and high target compound content, making it attractive for industrial synthesis with environmental benefits.
  • The chlorination-ammoniation route offers a safer alternative to traditional bromination and thionyl chloride methods, with milder conditions and reduced hazardous waste.
  • Both methods emphasize the importance of controlled reaction conditions, effective phase separation, and purification to achieve high purity 2-amino-N-tert-butylpropanamide hydrochloride.
  • Catalyst choice in hydrolysis is critical; alkyl halides improve reaction efficiency and selectivity.
  • Recycling of aqueous phases in the nitrile hydrolysis method enhances raw material utilization and reduces waste.

Summary Table of Key Preparation Parameters

Parameter Nitrile Hydrolysis Route Chlorination-Ammoniation Route
Temperature Range Ambient to moderate temperatures -5 to 110°C
Solvents Acetone, aqueous alkali Organic solvent (unspecified)
Catalysts Alkyl halides (methyl, ethyl, propyl, butyl halides) None specified
Reaction Time Not explicitly specified Not explicitly specified
Yield High (exact values depend on scale) High (exact values depend on scale)
Waste Generation Minimal wastewater and gases Reduced toxic waste compared to older methods
Safety Profile Favorable Favorable compared to bromination/thionyl chloride

Chemical Reactions Analysis

Types of Reactions

2-amino-N-tert-butylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : The compound serves as a crucial building block in organic synthesis, facilitating the development of new chemical entities. It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the introduction of diverse functional groups into molecular structures.

2. Biochemical Studies

  • Enzyme Interactions : In biological research, 2-amino-N-tert-butylpropanamide hydrochloride is utilized to investigate enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical processes.

3. Medicinal Chemistry

  • Drug Development : The compound has potential therapeutic applications, particularly in drug development. It has been studied for its efficacy as a ligand in receptor modulation, which is critical in designing new pharmaceuticals . For instance, analogs of fentanyl incorporating similar structural features have shown promising results in potency and efficacy .

4. Industrial Applications

  • Chemical Production : In industrial settings, this compound is employed in the production of various chemicals and materials. Its unique properties facilitate the synthesis of rubber accelerators and pesticides derived from tert-butylamine .

Case Study 1: Enzyme Modulation

In a study focusing on enzyme modulation, researchers utilized this compound to assess its impact on specific enzymes involved in metabolic pathways. The compound was found to effectively alter enzyme kinetics, providing insights into metabolic regulation mechanisms.

Case Study 2: Drug Potency

A series of experiments evaluated the potency of various analogs derived from this compound in comparison to established drugs. The findings indicated that certain derivatives exhibited lower median effective doses (ED50), suggesting enhanced therapeutic potential .

Mechanism of Action

The mechanism of action of 2-amino-N-tert-butylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide Hydrochloride (CAS 1220031-49-1)
  • Structure : Substitution of tert-butyl with cyclohexyl and ethyl groups on the amide nitrogen; additional methyl group on the central carbon.
  • Impact: Increased steric hindrance and altered solubility due to cyclohexyl’s bulkiness. Potential applications in drug intermediates or asymmetric synthesis .
(R)-tert-Butyl 2-(Methylamino)propanoate Hydrochloride (CAS 1314999-27-3)
  • Structure : Ester group replaces amide; tert-butyl is on the ester oxygen.
  • Impact : Higher hydrolytic instability compared to amides. Molar mass: 195.69 g/mol. Applications in chiral synthesis for pharmaceuticals .

Aromatic vs. Aliphatic Modifications

2-(N-tert-Butylamino)-3'-Bromopropiophenone Hydrochloride
  • Structure: Aromatic bromopropiophenone core with tert-butylamino group.
  • Listed as a bupropion hydrochloride-related compound, suggesting antidepressant research relevance .

Ether and Ester Derivatives

tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride (CAS 1909327-88-3)
  • Structure: Cyclopropylmethyl amino group with acetate ester.
  • Impact : Conformational rigidity from cyclopropane may improve binding specificity. Purity ≥95%, suitable for high-precision pharmaceutical R&D .
Methyl 2-Amino-3-(tert-butoxy)propanoate Hydrochloride (CAS 1628612-41-8)
  • Structure : Ether-linked tert-butoxy group and methyl ester.
  • Impact: Increased polarity vs. Molecular formula: C₈H₁₈ClNO₃ .

Propanol Derivatives

1-tert-Butylamino-3-(6-chloro-m-tolyloxy)-2-propanol Hydrochloride (CAS 15148-80-8)
  • Structure: Chlorinated aromatic ether with propanol backbone.
  • Impact: Structural similarity to beta-blockers (e.g., propranolol), suggesting cardiovascular or CNS applications .

Physicochemical and Functional Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Stability/Solubility Insights Applications References
2-Amino-N-tert-butylpropanamide HCl - Amide, tert-butyl, amino Limited data; discontinued Research intermediate
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide HCl 248.79 Amide, cyclohexyl, ethyl, methyl High steric hindrance Pharmaceutical intermediates
(R)-tert-Butyl 2-(Methylamino)propanoate HCl 195.69 Ester, tert-butyl, methylamino Moderate hydrolytic stability Chiral synthesis
2-(N-tert-Butylamino)-3'-bromopropiophenone HCl - Aromatic ketone, bromine CNS-targeting potential Antidepressant research

Research and Commercial Insights

  • Biological Activity: Compounds with aromatic groups (e.g., bromopropiophenone ) show stronger CNS activity, while aliphatic analogs (e.g., cyclopropylmethyl derivatives ) prioritize structural novelty.

Biological Activity

2-Amino-N-tert-butylpropanamide hydrochloride is a compound with notable applications in organic synthesis and biochemical research. Its structure allows it to participate in various chemical reactions, making it a valuable building block in the development of new pharmaceuticals and industrial chemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

This compound is synthesized through the reaction of tert-butylamine with suitable precursors, often utilizing di-tert-butyl dicarbonate as a protective group for the amine. The synthesis typically involves controlled reaction conditions to ensure high yield and purity. The compound can undergo various reactions, including oxidation, reduction, and substitution, which are essential for its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity and influence various biochemical pathways. Understanding these mechanisms is crucial for exploring potential therapeutic applications.

Biological Applications

The compound has been investigated for various biological applications:

  • Enzyme Interactions: It is used in biochemical studies to examine enzyme kinetics and metabolic pathways.
  • Pharmacological Studies: Research into its potential as a therapeutic agent has shown promise in drug development.
  • Industrial Uses: Beyond biological applications, it serves in the production of various industrial chemicals.

Case Study 1: Opioid Receptor Activity

A study evaluated the biological activity of several analogs related to this compound. These analogs exhibited interactions with opioid receptors, suggesting potential analgesic properties. The median lethal dose (LD50) was determined for these compounds, indicating they were less toxic than traditional opioids like fentanyl. Furthermore, naloxone hydrochloride was able to reverse neurotoxic effects, confirming the involvement of opioid receptor pathways in their action .

Case Study 2: Enzyme Modulation

In another investigation, this compound was utilized to assess its effect on specific enzymes involved in metabolic processes. The compound demonstrated significant modulation of enzyme activity, leading to altered metabolic pathways that could have implications for therapeutic interventions.

Data Table: Summary of Biological Activities

Study Activity Assessed Findings Reference
Case Study 1Opioid receptor activityLess toxic than fentanyl; naloxone reversibility
Case Study 2Enzyme modulationSignificant modulation of metabolic pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-tert-butylpropanamide hydrochloride, and what are their comparative advantages?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, tert-butylamine derivatives often undergo coupling with activated carbonyl intermediates (e.g., acid chlorides) in anhydrous conditions. A two-step approach involving protection of the amine group with Boc (tert-butoxycarbonyl) followed by deprotection under acidic conditions is common . Optimization of reaction parameters (e.g., temperature, solvent polarity) can improve yields. Comparative studies suggest that microwave-assisted synthesis reduces reaction time by 30–40% compared to traditional reflux methods .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H NMR (DMSO-d6) to confirm tert-butyl protons (δ ~1.2 ppm) and amide NH (δ ~7.5–8.5 ppm). 13^{13}C NMR identifies carbonyl (C=O, ~170 ppm) and tert-butyl carbons (~28–30 ppm) .
  • HPLC : Reverse-phase C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in water/acetonitrile (70:30, v/v) at 1.0 mL/min .
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Q. What are the optimal storage conditions and solubility profiles of this compound in various solvents?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hygroscopic degradation. Solubility

  • Polar solvents : Highly soluble in water (>50 mg/mL) and DMSO (>100 mg/mL).
  • Non-polar solvents : Poor solubility in hexane (<0.1 mg/mL).
  • Stability tests indicate <5% decomposition after 6 months at RT in lyophilized form .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer :

  • Absorption : Use Caco-2 cell monolayers to assess permeability (Papp >1 × 106^{-6} cm/s indicates high absorption).
  • Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. CYP3A4/5 isoforms are primary metabolizers .
  • Distribution : Radiolabeled compound (e.g., 14^{14}C) in Sprague-Dawley rats, with tissue sampling at 0.5, 2, 6, and 24 hours post-administration .

Q. How should researchers address discrepancies in bioactivity data observed across different experimental models for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Perform parallel assays (e.g., in vitro enzymatic inhibition vs. cell-based viability) to confirm target specificity.
  • Model-Specific Factors : Adjust for interspecies differences in protein binding (e.g., human vs. murine serum albumin affinity) using equilibrium dialysis .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to harmonize data from heterogeneous studies, weighting for sample size and assay sensitivity .

Q. What in vitro assay designs are most appropriate for evaluating the compound's interaction with neurological targets?

  • Methodological Answer :

  • Receptor Binding : Radioligand displacement assays (e.g., 3^{3}H-labeled antagonists) on GABAA_A or NMDA receptors. Calculate IC50_{50} using nonlinear regression (GraphPad Prism) .
  • Functional Assays : Patch-clamp electrophysiology in HEK293 cells expressing recombinant channels to measure ion flux modulation .
  • Neuroprotection Models : Primary cortical neurons exposed to glutamate-induced excitotoxicity; quantify cell viability via MTT assay .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-tert-butylpropanamide hydrochloride
Reactant of Route 2
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